![molecular formula C12H16O2 B1395123 4-Ethoxy-3-propylbenzaldehyde CAS No. 883540-86-1](/img/structure/B1395123.png)
4-Ethoxy-3-propylbenzaldehyde
Overview
Description
Scientific Research Applications
4-Ethoxy-3-propylbenzaldehyde: A Comprehensive Analysis of Scientific Research Applications
Pharmaceutical Research: This compound is utilized in the pharmaceutical industry for the synthesis of various therapeutic agents. Its structural properties may be leveraged in the development of novel drugs with improved efficacy and safety profiles.
Agrochemical Development: In agrochemistry, 4-Ethoxy-3-propylbenzaldehyde could play a role in creating new pesticides or herbicides, contributing to more effective crop protection strategies.
Material Science: The compound’s unique chemical characteristics can be applied in material science for the creation of new materials with specific desired properties, such as increased durability or enhanced conductivity.
Analytical Chemistry: Due to its distinct chemical structure, this compound can serve as a standard or reagent in analytical chemistry procedures, aiding in the identification and quantification of substances.
Chromatography and Mass Spectrometry: It may be used as a calibration standard in chromatography and mass spectrometry, helping to ensure accurate measurements in these analytical techniques.
Biopharma Production: The compound might be involved in the production processes of biopharmaceuticals, possibly as an intermediate or a catalyst that facilitates chemical reactions.
Safety and Controlled Environment: In safety research, 4-Ethoxy-3-propylbenzaldehyde could be examined for its interaction with other chemicals, contributing to safer laboratory practices and controlled environment protocols.
Cleanroom Solutions: Lastly, it might find applications in cleanroom environments where its stability and reactivity are essential for maintaining contamination-free conditions.
Each of these fields leverages the chemical properties of 4-Ethoxy-3-propylbenzaldehyde to enhance their respective research and development efforts .
properties
IUPAC Name |
4-ethoxy-3-propylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-5-11-8-10(9-13)6-7-12(11)14-4-2/h6-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEWVCYUMGOLFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-propylbenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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